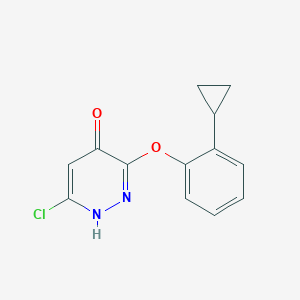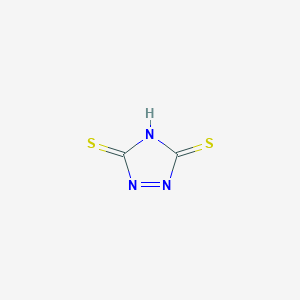
3H-1,2,4-Triazole-3,5(4H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazole-3,5(4H)-dithione is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dithione typically involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired triazole-dithione compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 3H-1,2,4-Triazole-3,5(4H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Dithiols.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
3H-1,2,4-Triazole-3,5(4H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dithione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways: It can modulate biochemical pathways related to oxidative stress, microbial growth, and cellular signaling.
類似化合物との比較
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use in oxidation reactions and as a dienophile in cycloaddition reactions.
4-Methyl-4H-1,2,4-triazole-3-thiol: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 3H-1,2,4-Triazole-3,5(4H)-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
特性
CAS番号 |
68902-89-6 |
|---|---|
分子式 |
C2HN3S2 |
分子量 |
131.18 g/mol |
IUPAC名 |
1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C2HN3S2/c6-1-3-2(7)5-4-1/h(H,3,6,7) |
InChIキー |
TVGIZXIGLOVXDU-UHFFFAOYSA-N |
正規SMILES |
C1(=S)NC(=S)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



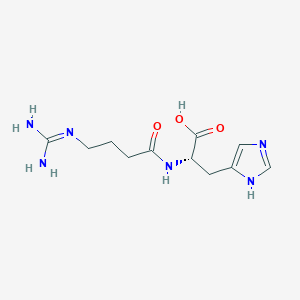



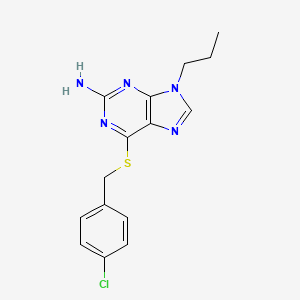
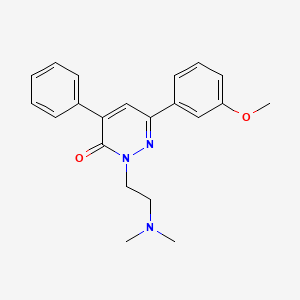
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)



